O-Benzyl Psilocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

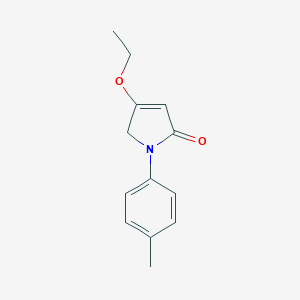

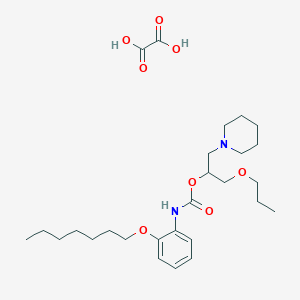

O-Benzyl Psilocin is a form of the hallucinogenic drug psilocybin . Psilocybin and other related substances are classified as indole alkaloids, which are synthesized by the enzyme tryptophan decarboxylase .

Synthesis Analysis

The synthetic route to psilocybin relies on synthesizing psilocin from the starting material, 4-hydroxyindole, and later converting psilocin into psilocybin by phosphorylation . The synthesis of psilocybin has been challenging because of the labile nature of the phosphorylation dibenzyl ester reagent and related intermediates .Molecular Structure Analysis

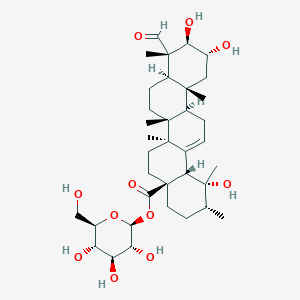

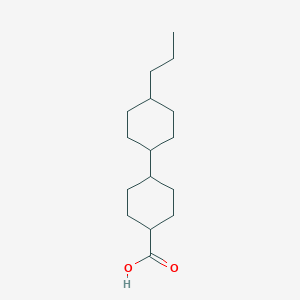

O-Benzyl Psilocin contains a total of 46 bond(s); 24 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrole(s) .Chemical Reactions Analysis

The most troublesome step in the synthesis of psilocybin is the last, the phosphorylation of psilocin. In the original synthesis by Hofmann et al., the phosphorylation step was accomplished using O,O-dibenzylphosphoryl chloride, an unstable reagent that was used without purification as a solution in carbon tetrachloride .Physical And Chemical Properties Analysis

O-Benzyl Psilocin has a chemical formula of C18H22N2O. Its molecular weight is 282.38 g/mol. The compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.Scientific Research Applications

Psychedelic Research and Therapy

O-Benzyl Psilocin, like its parent compound psilocin, has been studied for its potential therapeutic effects on mental health conditions. Research suggests that it may have antidepressant and anxiolytic properties. Clinical trials have explored its use in treating depression, anxiety, and post-traumatic stress disorder (PTSD) .

Neuroplasticity and Cognitive Enhancement

Psychedelics, including O-Benzyl Psilocin, have been investigated for their impact on neuroplasticity—the brain’s ability to reorganize and adapt. Some studies suggest that these compounds may enhance neuroplasticity, potentially improving cognitive function and creativity .

Neuroscientific Studies

Researchers use O-Benzyl Psilocin to investigate brain function and connectivity. Functional magnetic resonance imaging (fMRI) studies have explored how it affects brain networks, revealing insights into consciousness, perception, and altered states of mind .

Neuropharmacology and Receptor Binding

Understanding the pharmacology of O-Benzyl Psilocin involves studying its interactions with serotonin receptors (particularly the 5-HT2A receptor). These investigations help elucidate its mechanism of action and potential therapeutic targets .

Drug Development and Optimization

Scientists explore O-Benzyl Psilocin as a lead compound for developing novel psychedelics with improved safety profiles and therapeutic efficacy. Modifications to its structure may yield derivatives with desirable properties .

Chemical Synthesis and Process Optimization

Efficient synthetic routes to O-Benzyl Psilocin are essential for research and potential therapeutic applications. .

Ethnobotanical and Historical Context

Understanding the cultural and historical use of O-Benzyl Psilocin provides context for its modern research. Ethnobotanists explore its role in traditional rituals and healing practices .

Safety and Risk Assessment

Researchers investigate the safety profile of O-Benzyl Psilocin, assessing potential adverse effects, drug interactions, and long-term consequences. These studies inform responsible use and guide clinical protocols .

Mechanism of Action

Target of Action

O-Benzyl Psilocin, like its parent compound psilocybin, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and perception .

Mode of Action

The compound interacts with its targets by acting as a partial agonist at the 5-HT2A serotonin receptor . This interaction influences neurotransmitter systems, leading to changes in perception and cognition .

Biochemical Pathways

Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin . Psilocin then interacts with serotonin receptors, notably the 5-HT2A receptor, influencing neurotransmitter systems . This interaction promotes anti-inflammatory responses and neuroplasticity , affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

Psilocybin is rapidly metabolized into psilocin, which readily enters the systemic circulation . The elimination half-life of psilocin is approximately 1.4 to 1.8 hours . Less than 2% of psilocin in plasma is excreted in urine in its original form , suggesting minimal renal elimination and a broad distribution in the body.

Result of Action

The molecular and cellular effects of O-Benzyl Psilocin’s action are profound. It induces molecular and cellular adaptations related to neuroplasticity . These adaptations include changes in the expression of plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF), resulting in altered neuroplasticity . These changes may underlie the compound’s observed psychoactive effects .

Action Environment

The action, efficacy, and stability of O-Benzyl Psilocin can be influenced by various environmental factors. For instance, the enzymatic breakdown of psilocin glucuronide metabolite during analysis can prolong the window of detection for psilocin . .

Safety and Hazards

Future Directions

Psilocybin has shown therapeutic benefits for the treatment of numerous psychiatric conditions. Despite positive clinical end points targeting depression and anxiety, the mechanism(s) that may be responsible for the antidepressant effects of psilocybin remain contested . Future research directions for psilocybin-based therapies are being explored .

properties

IUPAC Name |

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERKDDDEMCCCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543983 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl Psilocin | |

CAS RN |

28383-23-5 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)